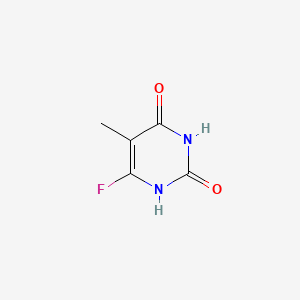

6-Fluorothymine

描述

BenchChem offers high-quality 6-Fluorothymine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluorothymine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

6-fluoro-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRTVDABIUUNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185369 | |

| Record name | 6-Fluorothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31458-36-3 | |

| Record name | 6-Fluoro-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31458-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluorothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031458363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluorothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pyrimidine Revolution: A Technical Guide to the Discovery and Evolution of Fluorinated Pyrimidines in Oncology

For Researchers, Scientists, and Drug Development Professionals

Foreword: The "Magic Bullet" and the Dawn of a New Era in Chemotherapy

The quest for a "magic bullet," a term coined by Paul Ehrlich, describes the ambitious goal of developing compounds that could selectively target and eliminate pathogens or diseased cells without harming the host. This concept laid the intellectual foundation for modern chemotherapy. In the mid-20th century, this ambition fueled a revolution in cancer treatment, moving beyond crude cytotoxic agents to rationally designed molecules that exploit the fundamental biology of cancer cells. This guide delves into the discovery and history of one of the most impactful classes of such molecules: the fluorinated pyrimidines. From the seminal discovery of 5-fluorouracil (5-FU) to the sophisticated oral prodrugs of today, this family of compounds has remained a cornerstone of solid tumor therapy for over six decades. This document serves as an in-depth technical exploration of their journey, designed for the scientific professionals who continue to build upon this remarkable legacy.

Chapter 1: The Genesis of a Breakthrough: The Discovery of 5-Fluorouracil

The story of fluorinated pyrimidines begins in the 1950s, a period of burgeoning understanding of nucleic acid metabolism. It was observed that rat hepatomas utilized the pyrimidine uracil more rapidly than normal tissues, pinpointing uracil's metabolic pathway as a potential therapeutic target. This critical insight led to the pioneering work of Charles Heidelberger and his colleagues. Their hypothesis was elegantly simple: introduce a stable, yet disruptive, modification to the uracil molecule that would jam the machinery of DNA synthesis in rapidly proliferating cancer cells. The choice fell upon fluorine, the most electronegative element, to replace the hydrogen atom at the 5th position of the uracil ring. This substitution was predicted to block the enzymatic conversion of uridylate to thymidylate, a crucial step in DNA synthesis.

In 1957, this hypothesis was validated with the successful synthesis of 5-fluorouracil.[1] This achievement, a landmark in medicinal chemistry, was not merely a synthetic triumph but a testament to the power of rational drug design. The initial preclinical studies were profoundly encouraging, demonstrating marked inhibition of tumors in murine models.

Chapter 2: Unraveling the Mechanism: How 5-Fluorouracil Wages War on Cancer Cells

The enduring success of 5-FU lies in its multi-pronged attack on cancer cell proliferation. Its mechanism of action is a classic example of antimetabolite chemotherapy, disrupting essential biosynthetic processes and being incorporated into macromolecules to induce cellular damage.[2]

The Activation Cascade: A Trojan Horse Strategy

5-FU itself is a prodrug that must be anabolized to its active forms within the cell. This intracellular conversion is a critical determinant of its efficacy and proceeds through several enzymatic steps.

The primary activation pathways involve the conversion of 5-FU to three key metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.

-

Fluorouridine triphosphate (FUTP): Incorporated into RNA, leading to RNA damage.

-

Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA, causing DNA damage.

The conversion of 5-FU to these active metabolites is a complex process involving several enzymes, including orotate phosphoribosyltransferase (OPRT), uridine phosphorylase (UP), uridine kinase (UK), thymidine phosphorylase (TP), and thymidine kinase (TK).

Figure 1: Metabolic activation pathway of 5-Fluorouracil (5-FU).

The Triad of Cytotoxicity

The anticancer effects of 5-FU are primarily attributed to three interconnected mechanisms:

-

Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate. This effectively blocks the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), leading to a depletion of thymidine triphosphate (TTP), an essential precursor for DNA synthesis and repair. The resulting "thymineless death" is a major contributor to 5-FU's cytotoxicity, particularly in rapidly dividing cancer cells.

-

Incorporation into RNA: FUTP is mistakenly incorporated into RNA in place of uridine triphosphate (UTP) by RNA polymerases. This incorporation disrupts RNA processing, maturation, and function, leading to errors in protein synthesis and ultimately contributing to cell death.

-

Incorporation into DNA: FdUTP can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP) by DNA polymerases. The presence of 5-FU in the DNA strand can lead to DNA fragmentation and instability, triggering apoptosis.

Chapter 3: The Evolution of Fluoropyrimidines: In Pursuit of Enhanced Efficacy and Convenience

While 5-FU proved to be a powerful weapon against cancer, its intravenous administration, short half-life, and often severe side effects presented significant clinical challenges.[3] These limitations spurred the development of a new generation of fluoropyrimidines designed to improve the therapeutic index and patient convenience. The primary strategy was the development of oral prodrugs that could be converted to 5-FU in the body, mimicking the effects of continuous infusion 5-FU with a more favorable toxicity profile.[4]

Capecitabine: A Tumor-Activated Oral Prodrug

Capecitabine (Xeloda®) was rationally designed as an oral fluoropyrimidine carbamate that is converted to 5-FU through a three-step enzymatic cascade.[5] This multi-step activation provides a degree of tumor selectivity.

Figure 2: Enzymatic conversion of Capecitabine to 5-FU.

The final and rate-limiting step in this conversion is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found at higher concentrations in tumor tissues compared to normal tissues. This preferential activation of capecitabine within the tumor is thought to contribute to its improved therapeutic index.[5]

S-1: A Combination Oral Fluoropyrimidine

S-1 (TS-1®) is another oral fluoropyrimidine that combines three components in a molar ratio of 1:0.4:1:

-

Tegafur: A prodrug of 5-FU.

-

Gimeracil (5-chloro-2,4-dihydroxypyridine): A potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU. By inhibiting DPD, gimeracil increases the bioavailability of 5-FU.

-

Oteracil (potassium oxonate): An inhibitor of orotate phosphoribosyltransferase (OPRT) in the gastrointestinal mucosa. This is intended to reduce the gastrointestinal toxicity associated with 5-FU.[6][7]

The rationale behind S-1 is to achieve high and sustained concentrations of 5-FU in the blood while mitigating its gastrointestinal side effects.

Trifluridine/Tipiracil: A Novel Combination Agent

Trifluridine/tipiracil (Lonsurf®) represents a more recent advancement in fluoropyrimidine therapy.[8] This oral combination agent consists of:

-

Trifluridine (FTD): A thymidine-based nucleoside analog that is incorporated into DNA, leading to DNA dysfunction and cell death. Unlike 5-FU, its primary mechanism is not the inhibition of thymidylate synthase.[9]

-

Tipiracil (TPI): A potent inhibitor of thymidine phosphorylase (TP). TP is the enzyme responsible for the rapid degradation of trifluridine. By inhibiting TP, tipiracil significantly increases the bioavailability of trifluridine.[9]

The distinct mechanism of action of trifluridine allows it to be effective in some cancers that have become resistant to 5-FU.

Figure 3: Mechanism of action of Trifluridine and Tipiracil.

Chapter 4: Experimental Protocols and Methodologies

This chapter provides an overview of key experimental methodologies relevant to the study of fluorinated pyrimidines. These protocols are intended as a guide and may require optimization based on specific experimental conditions and cell lines.

Synthesis of Fluorinated Pyrimidines

4.1.1. Synthesis of 5-Fluorouracil from Uracil

A common laboratory-scale synthesis involves the direct fluorination of uracil.

Materials:

-

Uracil

-

Trifluoromethyl hypofluorite (CF3OF) or elemental fluorine (F2) diluted in an inert gas (e.g., nitrogen)

-

Anhydrous solvent (e.g., acetic acid, formic acid)

-

Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

-

Dissolve or suspend uracil in the anhydrous solvent in the reaction vessel.

-

Cool the reaction mixture to the desired temperature (typically between -78°C and 0°C).

-

Slowly bubble the fluorinating agent (e.g., a stream of F2 diluted in N2) through the stirred reaction mixture.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by purging with an inert gas to remove any unreacted fluorinating agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 5-fluorouracil.

Note: This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

4.1.2. Synthesis of Capecitabine

The synthesis of capecitabine is a multi-step process, often starting from 5-fluorocytosine. A key step involves the coupling of a protected 5'-deoxy-D-ribofuranose derivative with N4-(n-pentyloxycarbonyl)-5-fluorocytosine.

A general synthetic approach involves:

-

Protection of the amino group of 5-fluorocytosine with a pentyloxycarbonyl group.

-

Glycosylation of the resulting N4-(n-pentyloxycarbonyl)-5-fluorocytosine with a protected 1-O-acetyl-2,3-di-O-acetyl-5-deoxy-D-ribofuranose in the presence of a Lewis acid catalyst.

-

Deprotection of the acetyl groups to yield capecitabine.

4.1.3. Synthesis of Trifluridine

Trifluridine can be synthesized from thymidine. A common method involves the trifluoromethylation of the 5-position of the pyrimidine ring.

A representative synthetic route includes:

-

Protection of the hydroxyl groups of thymidine.

-

Halogenation of the 5-methyl group of the protected thymidine.

-

Reaction of the halogenated intermediate with a trifluoromethylating agent (e.g., trifluoromethyl iodide in the presence of a radical initiator or a copper-based reagent).

-

Deprotection of the hydroxyl groups to afford trifluridine.

In Vitro Evaluation of Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Cancer cell line of interest (e.g., HT-29, HCT116)

-

Complete cell culture medium

-

Fluorinated pyrimidine compound to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the fluorinated pyrimidine compound in complete medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[10]

In Vivo Efficacy Studies using Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the in vivo efficacy of anticancer agents.[11][12]

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line of interest

-

Matrigel (optional, to enhance tumor take rate)

-

Fluorinated pyrimidine compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in sterile PBS or medium, sometimes mixed with Matrigel) into the flank of the immunodeficient mice.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the fluorinated pyrimidine compound to the treatment group according to the desired dose and schedule (e.g., daily oral gavage for capecitabine). The control group receives the vehicle.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess the antitumor efficacy of the treatment.

Chapter 5: The Future of Fluoropyrimidines: Towards Personalized Medicine

The journey of fluorinated pyrimidines is far from over. Current research focuses on overcoming drug resistance, identifying predictive biomarkers, and personalizing treatment strategies. The understanding of the genetic basis for variations in drug metabolism, particularly the role of DPD polymorphisms in 5-FU toxicity, is a significant step towards personalized dosing. As our understanding of tumor biology deepens, the rational combination of fluorinated pyrimidines with targeted therapies and immunotherapies holds immense promise for further improving patient outcomes.

Quantitative Data Summary

| Compound | Year of Discovery/Approval | Administration Route | Key Mechanism of Action |

| 5-Fluorouracil (5-FU) | 1957 | Intravenous | Thymidylate Synthase Inhibition, RNA/DNA Damage |

| Capecitabine (Xeloda®) | 1998 (FDA Approval) | Oral | Prodrug of 5-FU, tumor-selective activation |

| S-1 (TS-1®) | 1999 (Japan Approval) | Oral | Combination of Tegafur (5-FU prodrug), Gimeracil (DPD inhibitor), and Oteracil (OPRT inhibitor) |

| Trifluridine/Tipiracil (Lonsurf®) | 2015 (FDA Approval) | Oral | Trifluridine (DNA incorporation), Tipiracil (TP inhibitor) |

References

-

PrPC-Neutralizing Antibody Confers an Additive Benefit in Combination with 5-Fluorouracil in KRAS-Mutant Colorectal Cancer Models, Associated with Reduced RAS-GTP and AKT/ERK Phosphorylation. MDPI. Available at: [Link].

-

[Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept]. PubMed. Available at: [Link].

- Method for producing 5-fluorouracil. Google Patents.

-

The evolution of fluoropyrimidine therapy: from intravenous to oral. PubMed. Available at: [Link].

-

The modulated oral fluoropyrimidine prodrug S-1, and its use in gastrointestinal cancer and other solid tumors. PubMed. Available at: [Link].

-

Trifluridine/Tipiracil: Old Drug, New Tricks. PMC. Available at: [Link].

-

Oral Fluoropyrimidine S-1 Combined With Leucovorin Is a Promising Therapy for Colorectal Cancer: Evidence From a Xenograft Model of Folate-Depleted Mice. PubMed. Available at: [Link].

-

A Retrospective: On Clinical Studies with 5-Fluorouracil. Cancer Research. Available at: [Link].

-

Trifluridine/Tipiracil: A Review in Metastatic Gastric Cancer. YouTube. Available at: [Link].

-

5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy. PMC. Available at: [Link].

- One step process for the preparation of capecitabine. Google Patents.

-

A) MTT assay: the effect of free 5-Fu on the CT-26 cell viability, (B)... ResearchGate. Available at: [Link].

-

Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer. DORAS. Available at: [Link].

-

Mechanism of trifluridine/tipiracil-mediated cytotoxicity. By... ResearchGate. Available at: [Link].

-

Making Fluorouracil “Sexy” Again. PMC. Available at: [Link].

-

Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept. Request PDF. Available at: [Link].

-

How LONSURF® Works | Mechanism of Action. LONSURF® (trifluridine and tipiracil) tablets. Available at: [Link].

-

Clinical Studies of Three Oral Prodrugs of 5-Fluorouracil (Capecitabine, UFT, S-1): A Review. Oxford Academic. Available at: [Link].

-

Fluoropyrimidine Pathway, Pharmacokinetics. ClinPGx. Available at: [Link].

- One step process for the preparation of capecitabine. Google Patents.

-

Catabolic pathway of 5-fluorouracil (5-FU). All the compounds (except... ResearchGate. Available at: [Link].

-

In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link].

-

Practical Advice for Using Trifluridine/Tipiracil. YouTube. Available at: [Link].

-

FORMULATION AND EVALUATION OF CAPECITABINE IMMEDIATE RELEASE TABLETS. CORE. Available at: [Link].

- Xenograft Tumor Assay Protocol. Unknown Source.

- Method for the preparation of capecitabine and intermediates used in said method. Google Patents.

-

SYNTHESIS OF TRITIUM LABELLED THYMIDINE AND URIDINE. Smart Energy and Sustainable Environment. Available at: [Link].

-

Chemical structure of uracil and 5-fluorouracil. ResearchGate. Available at: [Link].

-

5-Fluorouracil and its derivatives: Synthesis, health effects and chemotherapy. Request PDF. Available at: [Link].

-

A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. ACS Publications. Available at: [Link].

-

Optimizing fluoropyrimidine therapy through dihydropyrimidine dehydrogenase polymorphism testing. PubMed. Available at: [Link].

-

Evolution of Cancer Pharmacological Treatments at the Turn of the Third Millennium. . Available at: [Link].

-

Lonsurf (trifluridine/tipiracil, TAS-102) as first and unique 3rd line treatment in mGC/mGEJC ap... YouTube. Available at: [Link].

-

Xenograft Mouse Models. Melior Discovery. Available at: [Link].

-

5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. PMC. Available at: [Link].

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. PMC. Available at: [Link].

-

MTT (Assay protocol). protocols.io. Available at: [Link].

-

Comparison of the Efficacy and Safety of S-1-Based and Capecitabine-Based Regimens in Gastrointestinal Cancer: A Meta-Analysis. NIH. Available at: [Link].

-

Synthesis of capecitabine. ResearchGate. Available at: [Link].

-

Meeting Report XIII International Charles Heidelberger Symposium and 50 Years of Fluoropyrimidines in Cancer Therapy Held on September 6 to 8, 2007 at New York University Cancer Institute, Smilow Conference Center. PubMed Central. Available at: [Link].

-

Role of TAS-102 (Trifluridine/tipiracil) in Advanced Colorectal Cancer. YouTube. Available at: [Link].

-

Trifluridine. PubChem. Available at: [Link].

-

Synthesis of 5-Fluorouracil Derivatives for Enhanced Blood Circulation. Academia.edu. Available at: [Link].

-

Oncology Timeline. Bristol Myers Squibb. Available at: [Link].

-

Clinical Studies of Three Oral Prodrugs of 5-Fluorouracil (Capecitabine, UFT, S-1): A Review. Oxford Academic. Available at: [Link].

-

Efficacy of the Oral Fluorouracil Pro-drug Capecitabine in Cancer Treatment: a Review. MDPI. Available at: [Link].

Sources

- 1. Making Fluorouracil “Sexy” Again - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The evolution of fluoropyrimidine therapy: from intravenous to oral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of the Oral Fluorouracil Pro-drug Capecitabine in Cancer Treatment: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The modulated oral fluoropyrimidine prodrug S-1, and its use in gastrointestinal cancer and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the Efficacy and Safety of S-1-Based and Capecitabine-Based Regimens in Gastrointestinal Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluridine/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]

- 10. protocols.io [protocols.io]

- 11. mdpi.com [mdpi.com]

- 12. meliordiscovery.com [meliordiscovery.com]

Navigating the Intracellular Landscape: A Technical Guide to the Biochemical Pathways of 6-Fluorothymine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the biochemical pathways involving 6-Fluorothymine and its derivatives. Moving beyond a simple recitation of facts, we will delve into the causal mechanisms that govern its cellular uptake, metabolic activation, and therapeutic action. This document is designed to be a self-validating resource, grounded in established scientific principles and supported by authoritative references, to empower researchers in the fields of oncology, virology, and molecular imaging.

Introduction: The Strategic Placement of Fluorine

The introduction of a fluorine atom into a nucleoside analogue is a cornerstone of modern medicinal chemistry.[1] In the case of 6-Fluorothymine, this strategic substitution for a hydrogen atom at the C6 position of the pyrimidine ring profoundly alters its biological properties, transforming it from a simple metabolite into a potent modulator of cellular machinery. This guide will dissect the journey of 6-Fluorothymine from the extracellular space to its ultimate intracellular targets, providing a comprehensive understanding of its biochemical significance. The unique characteristics of the fluorine atom, such as its high electronegativity and small size, create a molecule that can be recognized by key cellular enzymes, yet ultimately disrupt their normal function.[1]

Cellular Entry and Metabolic Activation: The Path to Bioactivity

The journey of 6-Fluorothymine into the cell and its subsequent transformation into active metabolites is a multi-step process orchestrated by specific cellular machinery. This section will elucidate this pathway, providing a foundation for understanding its therapeutic and diagnostic applications.

Transport Across the Cellular Membrane

6-Fluorothymine, in its nucleoside form (6-fluorothymidine), enters the cell primarily through facilitated diffusion mediated by human equilibrative nucleoside transporters (hENTs). This transport mechanism is a critical first step, as it dictates the intracellular concentration of the drug available for subsequent metabolic activation.

Phosphorylation: The Commitment Step

Once inside the cell, 6-fluorothymidine is a substrate for thymidine kinase 1 (TK1), a key enzyme in the nucleoside salvage pathway.[2] TK1 catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl group of 6-fluorothymidine, forming 6-fluorothymidine monophosphate (6-F-TMP). This initial phosphorylation is the rate-limiting step in the activation of 6-fluorothymidine and is of particular importance in the context of cancer biology, as TK1 expression and activity are significantly upregulated in proliferating cells, especially during the S-phase of the cell cycle.[3]

Subsequent phosphorylation events, catalyzed by thymidylate kinase and other nucleoside diphosphate kinases, lead to the formation of 6-fluorothymidine diphosphate (6-F-TDP) and 6-fluorothymidine triphosphate (6-F-TTP).[3] The relative abundance of these phosphorylated metabolites can vary depending on the cell type and its metabolic state.

Figure 1: Metabolic activation of 6-Fluorothymidine.

Mechanisms of Action: Disrupting Cellular Homeostasis

The phosphorylated metabolites of 6-Fluorothymine exert their biological effects through two primary mechanisms: inhibition of a critical enzyme in DNA synthesis and fraudulent incorporation into nucleic acids.

Inhibition of Thymidylate Synthase

The monophosphate metabolite, 6-F-TMP, is a potent inhibitor of thymidylate synthase (TS). TS is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, by catalyzing the methylation of deoxyuridine monophosphate (dUMP).[4] 6-F-TMP, acting as a structural analog of dUMP, binds to the active site of TS. This binding can form a stable ternary complex with the enzyme and the cofactor N5,N10-methylenetetrahydrofolate, effectively sequestering the enzyme and preventing the synthesis of dTMP.[4] The resulting depletion of the intracellular dTMP pool leads to an imbalance in deoxynucleotide levels, which in turn inhibits DNA replication and repair, ultimately triggering cell cycle arrest and apoptosis.

Sources

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Effects of 5-Fluoruracil Treatment on 3′-Fluoro-3′-Deoxythymidine (FLT) Transport and Metabolism in Proliferating and Non-Proliferating Cultures of Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Introduction: The Strategic Role of Fluorine in DNA Modification

An In-depth Technical Guide to the Enzymatic Incorporation of 6-Fluorothymine into DNA

For Researchers, Scientists, and Drug Development Professionals

The introduction of modified nucleosides into DNA serves as a powerful tool in chemical biology and drug development. Among these modifications, fluorinated nucleosides have garnered significant attention due to the unique properties of the fluorine atom. Its small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity, without introducing significant steric bulk.[1][2] Judicious placement of fluorine can therefore enhance bioavailability and therapeutic potency.[1]

This guide focuses on 6-Fluorothymine (6-FT), a thymidine analogue that presents a unique case for enzymatic incorporation into DNA. Unlike the more extensively studied 5-fluorouracil (5-FU), where the fluorine atom replaces a hydrogen involved in enzymatic recognition, the C6 position of the pyrimidine ring is not typically involved in Watson-Crick base pairing. The introduction of a highly electronegative fluorine atom at this position raises critical questions about its acceptance by DNA polymerases and its subsequent impact on DNA structure, stability, and biological function. Understanding these factors is paramount for harnessing 6-FT and its derivatives as potential therapeutic agents or advanced biological probes.

Section 1: The Prerequisite Substrate: Synthesis and Activation of 6-Fluorothymidine Triphosphate

For 6-Fluorothymine to be incorporated into a growing DNA strand by a DNA polymerase, it must first be present in its activated form: 6-fluoro-2'-deoxythymidine-5'-triphosphate (d(6-FT)TP). In a cellular context, this activation is a stepwise phosphorylation cascade, typically initiated by kinase enzymes.

The journey from a nucleoside analogue prodrug to an active triphosphate is a critical metabolic pathway that determines its ultimate biological activity.

-

Initial Phosphorylation: The process begins with the conversion of the 6-fluorothymidine nucleoside to its monophosphate form (d(6-FT)MP). This initial step is often rate-limiting and is typically catalyzed by thymidine kinase.[3][4]

-

Subsequent Phosphorylations: Cellular kinases further phosphorylate the monophosphate to the diphosphate (d(6-FT)DP) and finally to the active triphosphate (d(6-FT)TP) form.[3] This active triphosphate can then compete with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of DNA polymerase.[3]

The chemical synthesis of fluorinated nucleoside triphosphates for in vitro studies is also a well-established field, often involving the protection of the nucleoside, followed by a reaction with a phosphorylating agent and subsequent deprotection.[5]

Section 2: The Enzymatic Gatekeeper: DNA Polymerase Fidelity and Efficiency

The core of the incorporation process lies within the active site of DNA polymerase. These enzymes are remarkably proficient, catalyzing the formation of phosphodiester bonds at diffusion-controlled limits while maintaining high fidelity to prevent mutations.[6] The ability of a polymerase to accept a modified nucleotide like d(6-FT)TP is a complex interplay of shape, size, and electronic complementarity within the enzyme's active site.

While specific kinetic data for 6-Fluorothymine is not abundant, studies on analogous modified bases, such as O6-methylguanine, provide a framework for understanding the potential challenges.[7][8][9] The incorporation of a modified nucleotide generally proceeds at a slower rate than its natural counterpart.[10]

The catalytic cycle involves several key steps:

-

dNTP Binding: The incoming d(6-FT)TP binds to the active site of the polymerase-DNA complex.

-

Conformational Change: The polymerase undergoes a conformational change, enclosing the nascent base pair. This step is a critical fidelity checkpoint.

-

Phosphoryl Transfer: The 3'-hydroxyl group of the primer strand attacks the α-phosphate of the incoming d(6-FT)TP, forming a phosphodiester bond and releasing pyrophosphate.[11]

-

Translocation: The polymerase slides forward one position along the template, readying for the next incorporation event.

The electronegative fluorine atom at the C6 position could influence these steps by altering the electronic distribution of the pyrimidine ring, potentially affecting the hydrogen bonding pattern or interactions with active site residues. Kinetic assays comparing the incorporation efficiency (Vmax/Km) of d(6-FT)TP versus dTTP by various DNA polymerases are essential to quantify this effect.[8][9]

Section 3: Structural and Stability Consequences of 6-FT in DNA

Once incorporated, the presence of 6-Fluorothymine can alter the local and global properties of the DNA duplex. The key considerations are thermodynamic stability and conformational geometry.

Thermodynamic Stability (Tm) The melting temperature (Tm) of a DNA duplex is a direct measure of its stability. The introduction of a modified base can either stabilize or destabilize the helix. For instance, the related analogue 6-thioguanine (S6G) has been shown to decrease the stability of its pairing with cytosine.[12] The replacement of a guanine with S6G results in a less favorable Gibbs free energy of duplex formation.[12] It is plausible that 6-FT could have a similar destabilizing effect due to the electronic repulsion between the electronegative fluorine and the phosphate backbone or alterations in base stacking interactions.

| Oligonucleotide Sequence | Modification | Tm (°C) | ΔTm (°C) |

| 5'-CGC AT G CGC-3' | None (Control) | 55.0 | Ref. |

| 5'-CGC A(6-FT )G CGC-3' | 6-Fluorothymine | Hypothetical | Expected Negative |

| 5'-CGC GG C CGC-3' | None (Control) | 62.0 | Ref. |

| 5'-CGC G(S6G )C CGC-3' | 6-Thioguanine | 58.0 | -4.0 |

| Table 1: Hypothetical and literature-derived data on the impact of base modifications on DNA duplex melting temperature (Tm). The S6G data is illustrative of the potential destabilizing effects of modifications at the 6-position. |

Conformational Changes Standard DNA adopts a B-form helical structure. However, certain modifications can induce a shift towards an A-form or Z-form conformation. For example, studies on 6'-fluoro-tricyclo-nucleosides have shown that they induce a shift from a B- to an A-type conformation in DNA:RNA duplexes.[13] While this modification is on the sugar, it highlights the potential for fluorine to influence helical parameters. Circular Dichroism (CD) spectroscopy is a critical tool for assessing such conformational changes in 6-FT-containing DNA.

Section 4: Biological Applications in Drug Development

The successful incorporation of 6-FT into DNA opens avenues for therapeutic intervention, primarily in antiviral and anticancer strategies. The biological effect often stems from the modified DNA being a poor substrate for subsequent cellular processes.

Antiviral and Anticancer Activity Many fluorinated nucleoside analogues exert their therapeutic effect by being incorporated into viral or cellular DNA, subsequently causing chain termination or dysfunction.[3] For example, Trifluorothymidine (TFT) is incorporated into viral DNA and inhibits its synthesis.[3] Similarly, Elvucitabine, a 5-fluorocytosine analogue, acts as a DNA chain terminator against HIV reverse transcriptase.[3] The presence of 6-FT in a DNA template could stall replication forks or lead to the formation of DNA breaks when the replication machinery attempts to process it, triggering apoptosis in rapidly dividing cancer cells or inhibiting viral replication.[14]

Radiosensitization Fluoropyrimidines are clinically effective radiosensitizers, enhancing the tumor-killing effect of radiation therapy.[15] The incorporation of these analogues into DNA can make the DNA more susceptible to radiation-induced damage. Gemcitabine (2′,2′-difluorocytidine) is a well-known radiosensitizer.[16] By analogy, DNA containing 6-FT could exhibit increased sensitivity to radiation, providing a rationale for its investigation in combination with radiotherapy.

Section 5: Experimental Protocols

Protocol 1: In Vitro Enzymatic Incorporation of d(6-FT)TP

This protocol describes a primer extension assay to verify the incorporation of d(6-FT)TP opposite a template adenine by a DNA polymerase.

-

Rationale: This is a direct method to confirm that a specific DNA polymerase can utilize d(6-FT)TP as a substrate. The resulting size-shift of the primer, observed via gel electrophoresis, is a definitive indicator of incorporation.

-

Methodology:

-

Primer-Template Design: Design a DNA template strand containing at least one adenine (A) at a known position. Design a shorter primer strand (e.g., 5'-end labeled with 32P or a fluorescent tag) that anneals to the template immediately upstream of the target 'A'.

-

Annealing: Combine the primer and template in a 1:1.2 molar ratio in an annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.

-

Reaction Setup: Prepare a reaction mix on ice. For a 20 µL reaction:

-

10X Polymerase Buffer: 2 µL

-

Annealed Primer/Template (1 µM): 2 µL

-

d(6-FT)TP (100 µM): 1 µL

-

(Optional) Other dNTPs if extension beyond the 6-FT is desired.

-

DNA Polymerase (e.g., Klenow Fragment, 1 U/µL): 1 µL

-

Nuclease-free H2O: to 20 µL

-

-

Controls:

-

Positive Control: A reaction with natural dTTP instead of d(6-FT)TP.

-

Negative Control: A reaction with no incoming nucleotide.

-

-

Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment) for 15-30 minutes.

-

Quenching: Stop the reaction by adding an equal volume of stop buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).

-

Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the products on a denaturing polyacrylamide gel (e.g., 20% PAGE with 7M urea). Visualize the bands by autoradiography or fluorescence imaging. A band shift from the primer length (N) to N+1 indicates successful incorporation.

-

Protocol 2: Thermal Denaturation Analysis

-

Rationale: To quantify the impact of 6-FT incorporation on the thermodynamic stability of a DNA duplex.

-

Methodology:

-

Oligonucleotide Synthesis: Synthesize two complementary DNA strands of a defined sequence. One set will be the unmodified control, and the other will contain a 6-FT base at a specific position in one strand.

-

Duplex Formation: Anneal the complementary strands as described in Protocol 1 in a suitable buffer (e.g., phosphate-buffered saline).

-

Spectrophotometry: Place the duplex DNA sample in a UV-Vis spectrophotometer equipped with a temperature controller.

-

Melting Curve: Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

-

Data Analysis: Plot absorbance versus temperature. The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve. Compare the Tm of the 6-FT-containing duplex to the unmodified control.

-

Conclusion and Future Outlook

The enzymatic incorporation of 6-Fluorothymine into DNA is a nuanced process governed by the selectivity of DNA polymerases and the unique electrochemical properties of the C-F bond. While presenting a hurdle for enzymatic acceptance, its successful incorporation offers a promising strategy for developing novel therapeutics. The resulting modified DNA, with its potentially altered stability and structure, can disrupt critical cellular processes like replication and repair, making it a valuable tool in antiviral and anticancer research. Future work should focus on comprehensive kinetic analysis with a panel of DNA polymerases, high-resolution structural studies of 6-FT-containing DNA duplexes, and cellular studies to fully elucidate its mechanism of action and therapeutic potential.

References

-

Egli, M., et al. (2015). Synthesis and properties of 6'-fluoro-tricyclo-DNA. PubMed. Available at: [Link]

-

Conti, B. A., et al. (2024). N6-methyladenosine in DNA promotes genome stability. eLife. Available at: [Link]

-

Conti, B. A., et al. (2024). N6-methyladenosine in DNA promotes genome stability. PubMed Central. Available at: [Link]

-

Singh, V., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PubMed Central. Available at: [Link]

-

The Crux (2023). DNA Replication ELONGATION - DNA Synthesis Biochemistry. YouTube. Available at: [Link]

-

Shewach, D. S., & Lawrence, T. S. (1996). Radiosensitizing nucleosides. PubMed. Available at: [Link]

-

Kim, D. H., et al. (2012). Synthesis of [18F]-labeled (6-fluorohexyl)triphenylphosphonium cation as a potential agent for myocardial imaging using positron emission tomography. PubMed. Available at: [Link]

-

Bohon, J., & de los Santos, C. R. (2005). Effect of 6-thioguanine on the stability of duplex DNA. PubMed. Available at: [Link]

-

Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

-

Saffhill, R. (1984). The incorporation of O6-methyldeoxyguanosine and O4-methyldeoxythymidine monophosphates into DNA by DNA polymerases I and alpha. PubMed Central. Available at: [Link]

-

Sun, H., et al. (2007). The Effects of 5-Fluoruracil Treatment on 3′-Fluoro-3′-Deoxythymidine (FLT) Transport and Metabolism in Proliferating and Non-Proliferating Cultures of Human Tumor Cells. National Institutes of Health. Available at: [Link]

-

Yoon, M. S., et al. (2019). Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues. PubMed Central. Available at: [Link]

-

Yoon, M. S., et al. (2019). Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues. PubMed. Available at: [Link]

-

Tan, L. P., & Harris, C. M. (2000). Structure of the hydrogen bonding complex of O6-methylguanine with cytosine and thymine during DNA replication. ResearchGate. Available at: [Link]

-

Hocek, M., et al. (2009). Enzymatic synthesis of perfluoroalkylated DNA. PubMed. Available at: [Link]

-

Suzuki, N., et al. (2011). Mode of action of trifluorothymidine (TFT) against DNA replication and repair enzymes. International Journal of Oncology. Available at: [Link]

-

Conti, B. A., et al. (2024). N6-methyladenosine in DNA promotes genome stability. PubMed. Available at: [Link]

-

Johnson, A. A., et al. (2016). DNA Polymerases as Therapeutic Targets. PubMed Central. Available at: [Link]

-

Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at: [Link]

-

Wikipedia. DNA polymerase. Available at: [Link]

-

Conti, B. A., et al. (2024). N6-methyladenosine in DNA promotes genome stability. bioRxiv. Available at: [Link]

-

Cortellino, S., & Sixma, T. K. (2017). The Role of Thymine DNA Glycosylase in Transcription, Active DNA Demethylation, and Cancer. MDPI. Available at: [Link]

-

Ni, C., & Hu, J. (2024). Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. Available at: [Link]

-

Al-Zubaydi, M. K., et al. (2020). On the role of fluoro-substituted nucleosides in DNA radiosensitization for tumor radiation therapy. RSC Publishing. Available at: [Link]

-

Klym, Y., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. Available at: [Link]

-

Tan, L. P., et al. (2000). Structure of the hydrogen bonding complex of O6-methylguanine with cytosine and thymine during DNA replication. PubMed Central. Available at: [Link]

-

Conti, B. A., et al. (2024). N6-methyladenosine in DNA promotes genome stability. bioRxiv. Available at: [Link]

-

Chang, Y., et al. (2022). Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. PubMed Central. Available at: [Link]

-

Basse, M. J., et al. (2013). Fluorinated Nucleosides: Synthesis and Biological Implication. PubMed Central. Available at: [Link]

-

Beckham, T. H., et al. (2018). Improving the Efficacy of Tumor Radiosensitization Through Combined Molecular Targeting. Frontiers. Available at: [Link]

-

OSSM Chemistry (2020). OSSM Biochem Chapter 25 - DNA Polymerase. YouTube. Available at: [Link]

-

Timofeev, I., et al. (2024). Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. MDPI. Available at: [Link]

-

VJOncology (2019). Radiosensitizers to increase radiotherapy efficacy. YouTube. Available at: [Link]

-

Warren, J. J., & Stearns, T. (2005). The structural basis for the mutagenicity of O6-methyl-guanine lesions. PubMed Central. Available at: [Link]

-

R. J. Kool, E. T. (2023). enzymatic synthesis of hypermodified DNA bearing four different anionic substituents at all four nucleobases. PubMed Central. Available at: [Link]

-

Ni, C., & Hu, J. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. PubMed Central. Available at: [Link]

-

Wardman, P. (2007). Chemical Radiosensitizers for Use in Radiotherapy. Clinical Oncology. Available at: [Link]

-

Dickinson, D. J., et al. (2023). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. PubMed Central. Available at: [Link]

-

Krueger, B. (2025). The 2D structure of DNA was solved by someone you've probably never heard of before. Omic.ly. Available at: [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of 5-Fluoruracil Treatment on 3′-Fluoro-3′-Deoxythymidine (FLT) Transport and Metabolism in Proliferating and Non-Proliferating Cultures of Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DNA Polymerases as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The incorporation of O6-methyldeoxyguanosine and O4-methyldeoxythymidine monophosphates into DNA by DNA polymerases I and alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure of the hydrogen bonding complex of O6-methylguanine with cytosine and thymine during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The structural basis for the mutagenicity of O6-methyl-guanine lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Effect of 6-thioguanine on the stability of duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and properties of 6'-fluoro-tricyclo-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radiosensitizing nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. On the role of fluoro-substituted nucleosides in DNA radiosensitization for tumor radiation therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Cell Cycle Analysis Using 6-Fluorothymine in Yeast and Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Probe for Cell Cycle Dynamics

Cell cycle analysis is a cornerstone of cellular biology, providing critical insights into the mechanisms of cell growth, proliferation, and differentiation. It is an indispensable tool in cancer research, developmental biology, and drug discovery. While numerous methods exist for elucidating cell cycle progression, the use of nucleoside analogs that are incorporated into newly synthesized DNA during the S phase offers a dynamic and precise measurement of proliferative activity.

This document provides a comprehensive guide to the application of 6-Fluorothymine, a halogenated analog of thymine, for cell cycle analysis in both yeast (Saccharomyces cerevisiae) and mammalian cells. While less conventional than its counterparts like 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU), 6-Fluorothymine presents a unique opportunity for investigating DNA synthesis and cell cycle kinetics. Due to the limited direct literature on 6-Fluorothymine for this specific application, this guide synthesizes established principles from related fluorinated pyrimidines, such as 5-Fluorouracil (5-FU) and Trifluorothymidine (TFT), to propose a robust framework for its use.

We will delve into the hypothesized mechanism of action, provide detailed investigational protocols for cell labeling and flow cytometric analysis, discuss critical considerations for experimental design, and offer guidance on data interpretation and troubleshooting. The protocols herein are presented as starting points for optimization, empowering researchers to tailor the application of 6-Fluorothymine to their specific cell types and experimental questions.

Hypothesized Mechanism of Action

The efficacy of fluorinated pyrimidines in cell cycle analysis and cancer therapy stems from their ability to interfere with DNA synthesis.[1][2] Based on the well-characterized mechanisms of similar compounds, we propose a dual mechanism of action for 6-Fluorothymine:

-

Inhibition of Thymidylate Synthase: Upon cellular uptake, 6-Fluorothymine is likely phosphorylated to its monophosphate form. This metabolite can then act as an inhibitor of thymidylate synthase, the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[2] Depletion of the dTMP pool leads to an S-phase arrest, which can be quantified by flow cytometry.

-

Incorporation into DNA: Alternatively, 6-Fluorothymine can be further phosphorylated to its triphosphate form and subsequently incorporated into newly synthesized DNA during the S phase, effectively labeling cells that are actively replicating their genome.

The following diagram illustrates the proposed metabolic pathway and mechanism of action of 6-Fluorothymine.

Caption: Proposed metabolic activation and mechanism of action of 6-Fluorothymine.

Data Presentation: Key Experimental Parameters

Successful application of 6-Fluorothymine for cell cycle analysis hinges on the careful optimization of several key parameters. The following table provides suggested starting concentrations and incubation times for both yeast and mammalian cells. It is imperative that these are optimized for each specific cell line and experimental condition.

| Parameter | Saccharomyces cerevisiae (Yeast) | Mammalian Cells (e.g., HeLa, Jurkat) |

| 6-Fluorothymine Concentration | 10 - 100 µM | 1 - 50 µM |

| Incubation Time | 30 - 120 minutes | 1 - 24 hours |

| Cell Density | 1 x 10⁷ cells/mL | 1 x 10⁶ cells/mL |

| Fixative | 70% Ethanol | 70% Ethanol |

| DNA Stain | Propidium Iodide (PI) or SYTOX™ Green | Propidium Iodide (PI) or DAPI |

Experimental Protocols

The following protocols provide a step-by-step guide for the use of 6-Fluorothymine in cell cycle analysis. These are intended as a starting point, and optimization is crucial for achieving reliable and reproducible results.

Protocol 1: Cell Cycle Analysis in Saccharomyces cerevisiae

Materials:

-

Yeast culture in appropriate growth medium (e.g., YPD)

-

6-Fluorothymine stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS) or SYTOX™ Green

-

Flow cytometer

Procedure:

-

Cell Culture and Labeling:

-

Grow yeast cells to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

-

Add 6-Fluorothymine to the desired final concentration (start with a range of 10-100 µM).

-

Incubate for a defined period (e.g., one to two doubling times), allowing for incorporation into newly synthesized DNA.

-

-

Cell Harvesting and Fixation:

-

Harvest approximately 1 x 10⁷ cells by centrifugation at 3,000 x g for 5 minutes.

-

Wash the cell pellet once with 1 mL of ice-cold PBS.

-

Resuspend the cells in 300 µL of ice-cold PBS.

-

While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at 4°C for at least 1 hour (can be stored at -20°C for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 3,000 x g for 5 minutes and discard the supernatant.

-

Wash the cells with 1 mL of PBS.

-

Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

-

Add 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting emission at ~617 nm for PI.

-

Collect data for at least 10,000 events per sample.

-

Protocol 2: Cell Cycle Analysis in Mammalian Cells

Materials:

-

Mammalian cell culture in appropriate growth medium

-

6-Fluorothymine stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS) or DAPI

-

Flow cytometer

Procedure:

-

Cell Culture and Labeling:

-

Plate cells at a density that will ensure they are in logarithmic growth phase at the time of harvesting.

-

Add 6-Fluorothymine to the desired final concentration (start with a range of 1-50 µM).

-

Incubate for a duration that allows for a significant portion of the cell population to enter S phase (e.g., 6-24 hours).

-

-

Cell Harvesting and Fixation:

-

For adherent cells, trypsinize and collect the cells. For suspension cells, directly collect them.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise.

-

Incubate on ice for at least 30 minutes (can be stored at -20°C for extended periods).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Resuspend the cell pellet in 1 mL of PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer using appropriate laser lines and filters for the chosen DNA dye.

-

Acquire data for a minimum of 10,000 events per sample.

-

Experimental Workflow and Data Analysis

The overall workflow for cell cycle analysis using 6-Fluorothymine is depicted in the following diagram.

Caption: Experimental workflow for 6-Fluorothymine-based cell cycle analysis.

Upon acquiring the flow cytometry data, the analysis involves gating on the single-cell population to exclude doublets and debris. A histogram of DNA content (fluorescence intensity) is then generated. A typical histogram from a proliferating cell population will exhibit two distinct peaks representing cells in the G1 (2n DNA content) and G2/M (4n DNA content) phases of the cell cycle. The region between these two peaks represents the S phase, where DNA synthesis is actively occurring. The relative percentage of cells in each phase can be quantified using cell cycle analysis software.

Trustworthiness: Self-Validating Systems and Controls

To ensure the reliability and validity of your results, it is crucial to incorporate appropriate controls into your experimental design.

-

Negative Control: An unstained cell sample to set the baseline fluorescence.

-

Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the 6-Fluorothymine.

-

Positive Control: A known cell cycle synchronization agent (e.g., nocodazole for G2/M arrest or hydroxyurea for S-phase arrest) to validate the cell cycle analysis methodology.

-

Toxicity Assessment: It is essential to assess the cytotoxicity of 6-Fluorothymine at the concentrations used for labeling. This can be done using a simple viability assay (e.g., trypan blue exclusion) or a more quantitative method like an MTT assay. High levels of toxicity can confound the interpretation of cell cycle data.[3][4]

Expertise and Experience: Causality Behind Experimental Choices

The choice of experimental parameters is critical for the successful application of 6-Fluorothymine.

-

Concentration Optimization: The optimal concentration of 6-Fluorothymine will be a balance between achieving sufficient incorporation for detection and minimizing cytotoxicity. A concentration curve should be performed to determine the ideal working concentration for your specific cell type.

-

Incubation Time: The incubation time should be long enough to allow a significant proportion of the cell population to traverse the S phase. For rapidly dividing cells like yeast, a shorter incubation time may be sufficient, whereas for slower-growing mammalian cells, a longer incubation may be necessary.

-

Choice of DNA Dye: Propidium iodide is a widely used and cost-effective DNA stain. However, it also binds to double-stranded RNA, necessitating an RNase treatment step. Dyes like DAPI or SYTOX™ Green are specific for DNA and do not require RNase treatment, which can simplify the protocol.

Conclusion: A Promising, Albeit Investigational, Tool

6-Fluorothymine holds promise as a tool for the detailed analysis of cell cycle kinetics. By leveraging the established principles of fluorinated pyrimidine biochemistry and flow cytometry, researchers can develop robust protocols for its application in both yeast and mammalian systems. The investigational nature of this compound for cell cycle analysis necessitates careful optimization and the inclusion of rigorous controls. However, for those willing to explore novel methodologies, 6-Fluorothymine may offer a valuable alternative for dissecting the intricate processes of cellular proliferation.

References

-

Deoxy-3'-[18F]fluorothymidine. (2004). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available from: [Link]

- Fried, J., Perez, A. G., Doblin, J. M., & Clarkson, B. D. (1981). Cytotoxic and cytokinetic effects of thymidine, 5-fluorouracil, and deoxycytidine on HeLa cells in culture. Cancer research, 41(7), 2627–2632.

- Li, L., Lyu, H., & Chen, Y. (2013). Eukaryotic resistance to fluoride toxicity mediated by a widespread family of fluoride export proteins.

- Eldridge, S. R., & Gould, M. N. (1987). Effects of 5-fluorouracil on cell cycle arrest and toxicity induced by X-irradiation in normal mammalian cells. Journal of the National Cancer Institute, 79(4), 819–824.

- Altmann, S., & Leumann, C. J. (2015). Synthesis and properties of 6'-fluoro-tricyclo-DNA. Organic & biomolecular chemistry, 13(20), 5746–5753.

- Di Mauro, G., Frias, R. C., Berenguer, J., & Criado, J. J. (2023). Flow cytometry analysis of myeloid derived suppressor cells using 6 color labeling. Methods in molecular biology (Clifton, N.J.), 2607, 223–233.

- Johnston, S. E., & Strobel, S. A. (2020). Genome-Wide Identification of Genes Involved in General Acid Stress and Fluoride Toxicity in Saccharomyces cerevisiae. Frontiers in microbiology, 11, 1374.

-

Patsnap. (2024). What is the mechanism of 5-Fluorodeoxyuridine? Patsnap Synapse. Retrieved from [Link]

-

Bio-Techne. (n.d.). How to choose fluorophore combinations for Flow Cytometry. Bio-Techne. Retrieved from [Link]

- Wills, J. W., Johnson, G. E., & O'Donovan, M. R. (2022). Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials. Methods in molecular biology (Clifton, N.J.), 2449, 239–262.

- Sukhanova, M. V., & Lavrik, O. I. (2023). Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach. International journal of molecular sciences, 24(9), 7933.

- Limsirichaikul, S., Niimi, A., Fawcett, H., Lehmann, A., & Ogi, T. (2015). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells. PloS one, 10(9), e0138261.

- Brewer, J. T., & St-Arnaud, M. R. (2018). Fluorinated Phenylalanine Precursor Resistance in Yeast. Journal of fungi (Basel, Switzerland), 4(2), 70.

-

Warde Medical Laboratory. (2011). Immunophenotyping Utilizing 6 Color Flow Cytometry. Retrieved from [Link]

- Johnston, S. E., & Strobel, S. A. (2020). Nitrate and phosphate transporters rescue fluoride toxicity in yeast. G3 (Bethesda, Md.), 10(11), 4153–4162.

- Tiwari, M. K., Singh, R. K., & Tripathi, R. P. (2007). Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. Bioorganic & medicinal chemistry, 15(1), 407–417.

-

Bio-Rad. (n.d.). Which fluorophores are useful for flow cytometry. Bio-Rad Antibodies. Retrieved from [Link]

- Elhajouji, A., Lukamowicz, M., Zounková, R., & Frieauff, W. (2011). Mitomycin C, 5-fluoruracil, colchicine and etoposide tested in the in vitro mammalian cell micronucleus test (MNvit) in the human lymphoblastoid cell line TK6 at Novartis in support of OECD draft Test Guideline 487.

- Tussell, C., & Le, D. (2021). Impact of variability in cell cycle periodicity on cell population dynamics.

-

Abergel, R. J. (2021). Are heavy metals toxic? Scientists find surprising clues in yeast. Research UC Berkeley. Retrieved from [Link]

-

Study.com. (2022). Inhibitors of DNA/RNA Synthesis: How Rifamycin's and Quinolones Kill Bacteria. Retrieved from [Link]

- Olive, P. L. (1981). Cytotoxicity and DNA damage to mammalian cells by nitrofurans. Cancer research, 41(8), 2943–2947.

- Cleij, M. C., van der Wilt, C. L., Smid, K., Boven, E., Veerman, G., & Peters, G. J. (2000). Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount. Annals of oncology : official journal of the European Society for Medical Oncology, 11(7), 887–895.

-

Amoeba Sisters. (2018, March 20). The Cell Cycle (and cancer) [Updated]. YouTube. [Link]

- Pankiewicz, K. W. (2000). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Current protocols in nucleic acid chemistry, Chapter 1, Unit 1.6.

-

Shomu's Biology. (2020, June 9). DNA synthesis inhibitors antibiotics | mode of action. YouTube. [Link]

- Kornberg, A. (2008). DNA Synthesis as a Therapeutic Target: The First 65 Years. The Journal of biological chemistry, 283(25), 16983–16987.

- Cheung-Ong, K., Giaever, G., & Nislow, C. (2013). Therapeutic Targeting of DNA Replication Stress in Cancer. Genes, 4(2), 241–263.

Sources

- 1. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Effects of 5‐fluorouracil on cell cycle arrest and toxicity induced by X‐irradiation in normal mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitomycin C, 5-fluoruracil, colchicine and etoposide tested in the in vitro mammalian cell micronucleus test (MNvit) in the human lymphoblastoid cell line TK6 at Novartis in support of OECD draft Test Guideline 487 - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing 6-Fluorothymine Concentration for Cell Labeling Experiments: A Technical Support Guide

Welcome to the technical support center for optimizing 6-Fluorothymine (6-FT) in your cell labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this thymidine analog. Here, we will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success with this powerful tool for monitoring cell proliferation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 6-Fluorothymine for cell labeling.

1. What is the mechanism of 6-Fluorothymine for cell labeling?

6-Fluorothymine is a synthetic analog of thymidine, one of the four nucleosides that constitute DNA. During the S-phase of the cell cycle, actively dividing cells synthesize new DNA. Due to its structural similarity to thymidine, 6-FT can be incorporated into the newly synthesized DNA strands.[1][2] This incorporation serves as a marker for cells that have undergone DNA replication.

Diagram: Mechanism of 6-Fluorothymine Incorporation

Caption: A step-by-step guide to addressing common experimental problems with 6-FT.

Issue 1: Low or No Cell Labeling Signal

| Possible Cause | Suggested Solution |

| Insufficient 6-Fluorothymine Concentration | The concentration of 6-FT may be too low for efficient incorporation. Action: Perform a titration experiment, systematically increasing the 6-FT concentration (e.g., 1, 5, 10, 20 µM) to identify the optimal level for your cell line. |

| Inadequate Incubation Time | The incubation period may be too short to label a significant portion of the S-phase cells. Action: Increase the incubation time to ensure it covers a full S-phase. For slowly proliferating cells, this may require 24 hours or longer. |

| Suboptimal Antibody Staining | The antibody used for detection may not be binding efficiently. Action: Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. Ensure that the DNA denaturation step is effective. |

| Low Cell Proliferation Rate | The cells may not be actively proliferating. Action: Confirm that your cells are in the logarithmic growth phase. Consider using a positive control for proliferation, such as cells treated with a known mitogen. |

| Ineffective Detection Method | As a specific antibody for 6-FT is not readily available, the chosen antibody may not be suitable. Action: If possible, test a panel of antibodies that recognize other halogenated pyrimidines. Alternatively, consider using an alternative proliferation assay like EdU, which has a more robust detection method. |

| [3] |

Issue 2: High Cell Toxicity

| Possible Cause | Suggested Solution |

| 6-Fluorothymine Concentration is Too High | High concentrations of 6-FT can be toxic to cells. Action: Decrease the concentration of 6-FT in your experiments. Refer to your initial dose-response curve to select a concentration with minimal impact on cell viability. |

| Prolonged Incubation Time | Extended exposure to 6-FT can lead to increased cytotoxicity. Action: Reduce the incubation time. For some experiments, a shorter "pulse" of 6-FT may be sufficient for labeling. |

| Cell Line Sensitivity | Some cell lines are inherently more sensitive to DNA-damaging agents. Action: Perform a comprehensive cell viability assessment using multiple methods (e.g., MTT assay, live/dead staining) to accurately determine the cytotoxic threshold for your specific cells. |

| [4][5] |

Issue 3: Inconsistent Labeling Results

| Possible Cause | Suggested Solution |

| Variable Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability in proliferation rates. Action: Ensure precise and consistent cell seeding densities across all wells and experiments. |

| Inconsistent Incubation Times | Variations in the duration of 6-FT exposure will affect the proportion of labeled cells. Action: Use a timer to ensure precise and consistent incubation times for all samples. |

| Reagent Instability | Degradation of 6-FT or other reagents can lead to inconsistent results. Action: Prepare fresh solutions of 6-Fluorothymine for each experiment and store stock solutions according to the manufacturer's recommendations. |

Experimental Protocols

Protocol 1: Optimizing 6-Fluorothymine Concentration

This protocol outlines a method for determining the optimal concentration of 6-Fluorothymine for your cell line.

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

6-Fluorothymine stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT reagent [6]* Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

-

6-FT Dilution Series: Prepare a serial dilution of 6-Fluorothymine in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 50, 100 µM).

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of 6-FT.

-

Incubation: Incubate the plate for a period equivalent to at least one cell cycle (e.g., 24-48 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C. [7] * Add solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (typically 570 nm).

-

-

Data Analysis: Plot the cell viability (%) against the 6-Fluorothymine concentration. The optimal concentration for labeling will be the highest concentration that does not significantly reduce cell viability.

| Parameter | Recommended Range |

| Starting 6-FT Concentration | 1 - 10 µM |

| Incubation Time | 24 - 48 hours |

| Cell Viability Assay | MTT, XTT, or WST-1 |

Protocol 2: Hypothetical Flow Cytometry Protocol for 6-Fluorothymine Detection

This protocol is a proposed method based on standard procedures for other thymidine analogs and requires empirical validation.

Materials:

-

Cells labeled with 6-Fluorothymine

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DNA denaturation buffer (e.g., 2N HCl)

-

Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

-

Primary antibody (hypothetical anti-6-FT or cross-reactive anti-halogenated pyrimidine antibody)

-

Fluorescently labeled secondary antibody

-

Flow cytometer

Procedure:

-

Cell Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells in fixation buffer for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10-15 minutes at room temperature.

-

DNA Denaturation: Wash the cells and resuspend in DNA denaturation buffer for 10-30 minutes at room temperature.

-

Neutralization: Add neutralization buffer to stop the denaturation process and wash the cells.

-

Antibody Staining:

-

Incubate the cells with the primary antibody for 1 hour at room temperature.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody for 30-60 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis: Wash the cells and resuspend in PBS for analysis on a flow cytometer. [1]

References

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

-

Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

-

PubMed. (2015). Synthesis and properties of 6'-fluoro-tricyclo-DNA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[18F]fluoro-4-thio-α-d-maltotrioside as a positron emission tomography bacterial imaging agent. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

-

Bitesize Bio. (2025). Cell Proliferation Round 1: Using Thymidine Analogs With Flow Cytometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Single-cell characterization of FLT uptake with radioluminescence microscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Development and Validation of a Cell-Based Fluorescent Method for Measuring Antibody Affinity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues. Retrieved from [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[18F]fluoro-4-thio-α-d-maltotrioside as a positron emission tomography bacterial imaging agent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes. Retrieved from [Link]

-

ResearchGate. (2025). Studies on Fluorinated Pyrimidines. Retrieved from [Link]

-

D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Retrieved from [Link]

-

PubMed Central. (2020). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Retrieved from [Link]

-

BioAgilytix. (2026). Validation of a Flow Cytometric Assay to Detect Antibodies to a Novel Cell Therapy for Immunogenicity Assessment. Retrieved from [Link]

-

Cancer Research. (n.d.). Comparative Studies of Fluorinated Pyrimidines with Various Cell Lines. Retrieved from [Link]

-

PubMed Central. (2014). Cell-Cycle Analyses Using Thymidine Analogues in Fission Yeast. Retrieved from [Link]

-